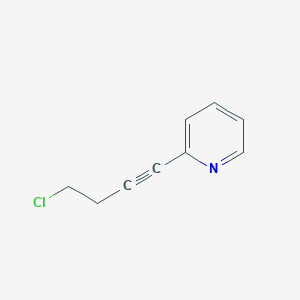

2-(4-Chlorobut-1-yn-1-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

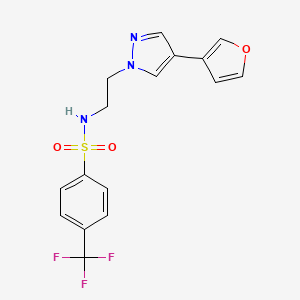

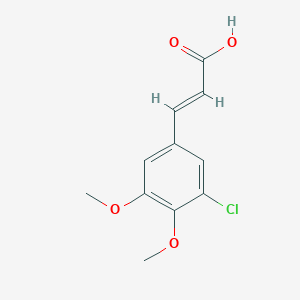

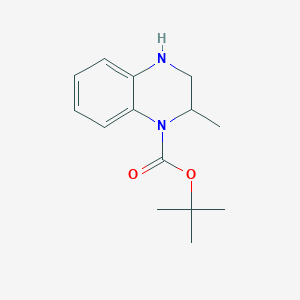

2-(4-Chlorobut-1-yn-1-yl)pyridine is a chemical compound with the CAS Number: 1339733-13-9 . It has a molecular weight of 165.62 and its IUPAC name is 2-(4-chloro-1-butynyl)pyridine .

Molecular Structure Analysis

The InChI code for 2-(4-Chlorobut-1-yn-1-yl)pyridine is 1S/C9H8ClN/c10-7-3-1-5-9-6-2-4-8-11-9/h2,4,6,8H,3,7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Chlorobut-1-yn-1-yl)pyridine include a molecular weight of 165.62 . Unfortunately, the web search results did not provide more detailed physical and chemical properties such as boiling point, melting point, and density.Wissenschaftliche Forschungsanwendungen

Spin-Transitions and Light-Induced Effects

Research has explored the synthesis of pyridine derivatives, focusing on their thermal and light-induced spin-transitions. For instance, iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines have been synthesized, revealing polymorphism's influence on spin-crossover compounds. These complexes exhibit abrupt spin-transitions and light-induced excited state spin transitions (LIESST) effects, demonstrating their potential in creating responsive materials for sensors and switches (Pritchard et al., 2009).

Coordination Chemistry and Ligand Synthesis

The coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands has been extensively reviewed. These compounds serve as versatile terpyridine analogues, with applications ranging from luminescent lanthanide compounds for biological sensing to iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Magnetic and Optical Properties

A new family of nonanuclear lanthanide clusters has been discovered, showcasing magnetic and optical properties. The Dy(III) clusters exhibit single-molecule magnetism behavior, while the Eu(III) clusters demonstrate intense red photoluminescence, highlighting their potential in magnetic storage and photonic devices (Alexandropoulos et al., 2011).

Proton Transfer and Electronic Structure

The study of pyridine and its derivatives with atomic chlorine has provided insights into the substituent effect and the nature of bonding. Such studies are crucial for understanding chemical reactions and designing molecules with desired electronic and reactive properties (Sutradhar et al., 2015).

Corrosion Inhibition

Schiff base compounds derived from pyridine analogues have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid, showcasing the chemical industry's practical applications. These findings contribute to developing new, more efficient materials for corrosion protection (Ashassi-Sorkhabi et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-chlorobut-1-ynyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-7-3-1-5-9-6-2-4-8-11-9/h2,4,6,8H,3,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQINEAATARLBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorobut-1-yn-1-yl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2684413.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide](/img/structure/B2684424.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide](/img/structure/B2684430.png)

![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B2684431.png)